molecular formula C6H12FN B12948914 (1R,3S)-3-Fluorocyclohexan-1-amine

(1R,3S)-3-Fluorocyclohexan-1-amine

Cat. No.: B12948914
M. Wt: 117.16 g/mol
InChI Key: ZPZKJQKFLQCCMD-NTSWFWBYSA-N
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Description

(1R,3S)-3-Fluorocyclohexan-1-amine is a chiral cyclohexane derivative featuring a fluorine atom at the 3-position and an amine group at the 1-position in a cis-configuration. Its molecular formula is C₆H₁₂FN, with a molecular weight of 117.16 g/mol (free base). The stereochemistry and fluorine substitution influence its physicochemical properties, including polarity, basicity, and conformational stability. This compound is commercially available, with suppliers listed under CAS 2382100-86-7 . Fluorinated amines are of interest in medicinal chemistry due to fluorine's ability to modulate bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1R,3S)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6+/m0/s1

InChI Key

ZPZKJQKFLQCCMD-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)F)N

Canonical SMILES

C1CC(CC(C1)F)N

Origin of Product

United States

Preparation Methods

Starting from Cyclohexanone Derivatives

A common strategy involves starting from cyclohexanone or substituted cyclohexanones, followed by:

  • Fluorination at the 3-position using electrophilic fluorinating agents or nucleophilic fluorination of suitable precursors.
  • Amination at the 1-position via reductive amination or substitution reactions.

Curtius Rearrangement for Amination

The Curtius rearrangement is a classical method to convert carboxylic acid derivatives into primary amines with retention of stereochemistry. The process involves:

  • Conversion of a cyclohexanecarboxylic acid derivative to an acyl azide.
  • Thermal rearrangement to an isocyanate intermediate.
  • Hydrolysis to yield the primary amine.

This method is applicable if a suitable 3-fluorocyclohexanecarboxylic acid precursor is available, allowing stereochemical control through the starting acid configuration.

Reductive Amination of Fluorinated Ketones

Reductive amination of 3-fluorocyclohexanone with ammonia or amine sources under catalytic hydrogenation or hydride reduction conditions can yield the desired amine. The stereoselectivity depends on the catalyst and reaction conditions.

Biocatalytic and Chemoenzymatic Methods

Recent advances have demonstrated the power of enzymatic cascades and biocatalysis for the stereoselective synthesis of chiral amines, including fluorinated cyclohexylamines.

Enzymatic Reductive Amination Using Imine Reductases and Transaminases

  • Imine reductases (IREDs) and amine transaminases (ATAs) have been employed to convert ketones to chiral amines with high enantiomeric excess.
  • One-pot cascades combining ene-reductases and IREDs have been used to prepare stereoisomers of substituted cyclohexylamines, including fluorinated analogs.
  • For example, the conversion of fluorinated cyclohexanone derivatives to (1R,3S)-3-fluorocyclohexan-1-amine was achieved using a combination of ene-reductase OYE2 and IRED enzymes in a one-pot concurrent two-step mode, yielding high diastereomeric ratios and enantiomeric excess (>99% ee).

Enzyme Recycling Systems

  • Cofactor recycling systems such as formate dehydrogenase (FDH) and glucose dehydrogenase (GDH) are used to regenerate NAD(P)H, improving the efficiency and sustainability of enzymatic amination reactions.

Stereochemical Control

  • The stereochemical outcome is controlled by the choice of enzyme variants and reaction conditions.
  • For this compound, specific IREDs and ene-reductases have been identified to favor the formation of this stereoisomer with excellent optical purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Enzymes Stereoselectivity (ee, dr) Yield (%) Notes
Curtius Rearrangement 3-Fluorocyclohexanecarboxylic acid SOCl2, NaN3, heat, water High (retention of stereochemistry) Moderate Classical chemical method, requires acid precursor, good for primary amines
Reductive Amination (Chemical) 3-Fluorocyclohexanone Ammonia, catalytic hydrogenation Moderate to high (depends on catalyst) Variable Stereoselectivity depends on catalyst and conditions
One-Pot Biocatalytic Cascade 3-Fluorocyclohexanone Ene-reductase (OYE2), IRED, FDH >99% ee, >95:5 dr High Concurrent two-step enzymatic process, excellent stereocontrol and yield
Enzymatic Transamination 3-Fluorocyclohexanone or ketone Amine transaminases, cofactor recycling >99% ee High Efficient, green chemistry approach, scalable, requires enzyme optimization

Detailed Research Findings

  • Curtius Rearrangement : Provides a reliable route to primary amines from carboxylic acids with stereochemical retention. The key step is the formation of an acyl azide intermediate, which rearranges thermally to an isocyanate, then hydrolyzes to the amine. This method is suitable when the fluorinated acid precursor is accessible.

  • Biocatalytic Synthesis : Recent studies have shown that combining ene-reductases and imine reductases in a one-pot system allows the stereoselective reduction of fluorinated cyclohexanone derivatives to the corresponding amines. The use of cofactor recycling enzymes such as formate dehydrogenase enhances the process efficiency. This method achieves high stereoselectivity (ee > 99%) and good yields, making it attractive for industrial applications.

  • Enzymatic Transamination : Amine transaminases can convert ketones to chiral amines with excellent enantioselectivity. The choice of enzyme variant and reaction conditions can be tuned to favor the (1R,3S) stereoisomer. This approach is environmentally friendly and compatible with mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,3S)-3-Fluorocyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: It is used in the development of chiral materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Stereoisomers

  • trans-3-Fluorocyclohexanamine Hydrochloride: A diastereomer (CAS 1951441-43-2) with trans-configuration (1R,3R or 1S,3S). Molecular weight of the hydrochloride salt is 153.63 g/mol .

Positional Isomers

  • (1R,2R)-2-Fluorocyclohexan-1-amine : Fluorine at the 2-position (CAS 1260607-25-7). The closer proximity of fluorine to the amine group increases electronic effects on basicity. Molecular weight: 117.16 g/mol .
  • (1S,2S)-2-Fluorocyclohexan-1-amine HCl : A hydrochloride salt (CAS 2387560-34-9) with fluorine at position 2. Molecular weight: 153.63 g/mol , similar to other hydrochloride salts .

Ring Size Variations

  • (1R,3S)-3-Fluorocyclopentan-1-amine: A five-membered ring analog (CAS 1443511-35-0). Molecular weight: 117.16 g/mol (free base) .

Substituent Variations

  • (1R,3S)-3-(Trifluoromethyl)cyclohexan-1-amine : Replacing fluorine with a trifluoromethyl group (CF₃) increases steric bulk and lipophilicity (logP). Molecular formula: C₇H₁₂F₃N .
  • (1R,3S)-3-Methoxycyclohexan-1-amine : Methoxy substitution (CAS 1068185-06-7) enhances hydrogen-bonding capacity and alters electronic properties compared to fluorine. Molecular weight: 143.21 g/mol .
  • 4,4-Difluoro-1-(3-fluorobenzyl)cyclohexanamine HCl : A difluorinated derivative with a benzyl substituent (CAS 1389315-20-1). Molecular weight: 279.73 g/mol .

Acyclic Analogs

  • (2S)-1,1,1-Trifluorohexan-2-amine : A linear analog (CAS 1344635-30-8) with trifluoromethyl and amine groups. Molecular formula: C₆H₁₂F₃N ; molecular weight: 155.16 g/mol . The absence of a cyclic structure reduces rigidity, impacting binding to structured targets .

Data Table: Key Structural and Commercial Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Ring Size Stereochemistry CAS Number Suppliers
(1R,3S)-3-Fluorocyclohexan-1-amine C₆H₁₂FN 117.16 (free base) 3-F, 1-NH₂ 6 cis 2382100-86-7 1
(1S,3R)-3-Fluorocyclohexan-1-amine C₆H₁₂FN 117.16 3-F, 1-NH₂ 6 cis (enantiomer) - -
trans-3-Fluorocyclohexanamine HCl C₆H₁₃ClFN 153.63 3-F, 1-NH₂ 6 trans 1951441-43-2 2
(1R,3S)-3-Fluorocyclopentan-1-amine C₅H₁₀FN 117.16 3-F, 1-NH₂ 5 cis 1443511-35-0 4
(1R,3S)-3-(Trifluoromethyl)cyclohexan-1-amine C₇H₁₂F₃N 179.18 3-CF₃, 1-NH₂ 6 cis - -
(1R,3S)-3-Methoxycyclohexan-1-amine C₇H₁₅NO 143.21 3-OCH₃, 1-NH₂ 6 cis 1068185-06-7 2
4,4-Difluoro-1-(3-fluorobenzyl)cyclohexanamine HCl C₁₃H₁₇ClF₃N 279.73 4,4-F₂, 1-NH₂ 6 - 1389315-20-1 -

Key Findings and Implications

Stereochemistry : The cis-configuration of this compound creates unique steric and electronic environments compared to trans-isomers, influencing interactions with chiral biological targets .

Commercial Availability : The target compound and its analogs are accessible through multiple suppliers, suggesting utility in drug discovery and organic synthesis .

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